molecular formula C13H13N3O2 B13876663 3-Amino-4-methoxy-N-pyridin-3-ylbenzamide

3-Amino-4-methoxy-N-pyridin-3-ylbenzamide

Cat. No.: B13876663
M. Wt: 243.26 g/mol
InChI Key: FRXGXRQVBGSGEQ-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-N-pyridin-3-ylbenzamide is an organic compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26122 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a pyridinyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxy-N-pyridin-3-ylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-N-pyridin-3-ylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-methoxy-N-pyridin-3-ylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxybenzoic acid: Shares the methoxy and amino groups but lacks the pyridinyl group.

    3-Aminopyridine: Contains the amino and pyridinyl groups but lacks the methoxy and benzamide moieties.

    4-Methoxy-N-pyridin-3-ylbenzamide: Similar structure but lacks the amino group.

Uniqueness

3-Amino-4-methoxy-N-pyridin-3-ylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino, methoxy, and pyridinyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-amino-4-methoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H13N3O2/c1-18-12-5-4-9(7-11(12)14)13(17)16-10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)

InChI Key

FRXGXRQVBGSGEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)N

Origin of Product

United States

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